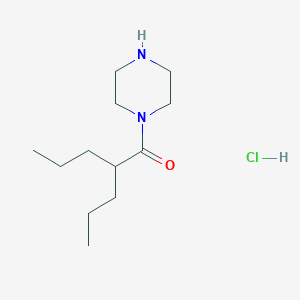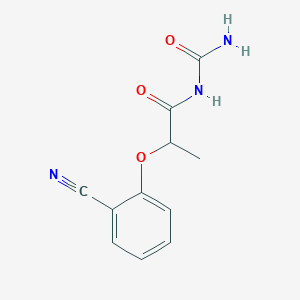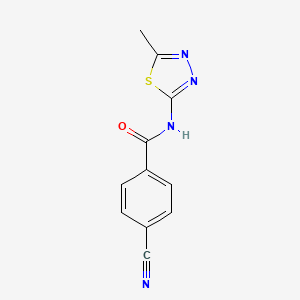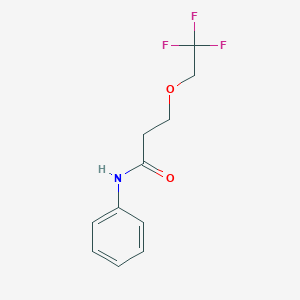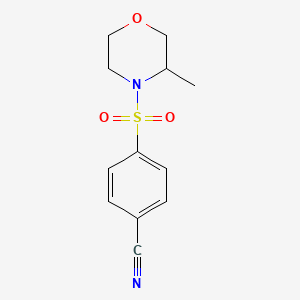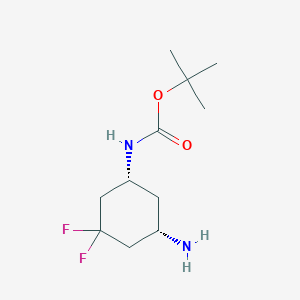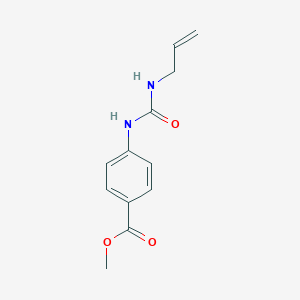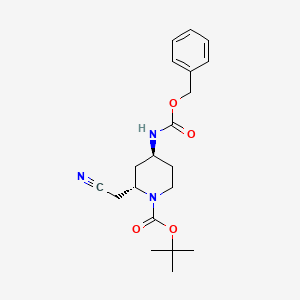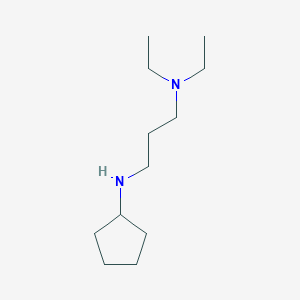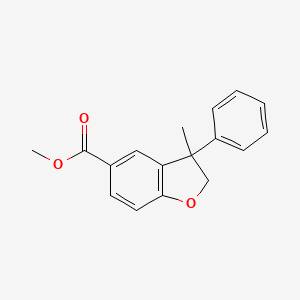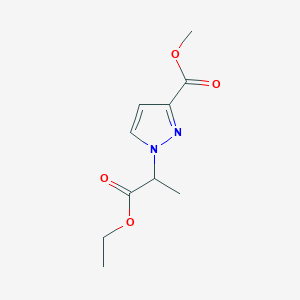
(3-Bromobutoxy)(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromobutoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C10H23BrOSi and a molecular weight of 267.28 g/mol . It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromobutoxy)(tert-butyl)dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silanol with 3-bromobutanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromobutoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the compound can yield silanes with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like acetone.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Major Products Formed
Substitution Reactions: Formation of various alkoxy and aryloxy derivatives.
Oxidation Reactions: Formation of silanols and siloxanes.
Reduction Reactions: Formation of silanes with different functional groups.
Applications De Recherche Scientifique
(3-Bromobutoxy)(tert-butyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Bromobutoxy)(tert-butyl)dimethylsilane involves its ability to undergo various chemical transformations. The bromine atom in the compound is highly reactive, making it a suitable candidate for nucleophilic substitution reactions. The silicon atom, being part of the silane group, can form stable bonds with oxygen, carbon, and other elements, facilitating the formation of diverse chemical structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromobutoxy)(tert-butyl)dimethylsilane: Similar in structure but with a different position of the bromine atom.
(3-Chlorobutoxy)(tert-butyl)dimethylsilane: Similar but with a chlorine atom instead of bromine.
(3-Bromopropoxy)(tert-butyl)dimethylsilane: Similar but with a shorter carbon chain.
Uniqueness
(3-Bromobutoxy)(tert-butyl)dimethylsilane is unique due to its specific reactivity profile, which is influenced by the position of the bromine atom and the presence of the tert-butyl and dimethylsilane groups. This unique combination of functional groups makes it a versatile reagent in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C10H23BrOSi |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
3-bromobutoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C10H23BrOSi/c1-9(11)7-8-12-13(5,6)10(2,3)4/h9H,7-8H2,1-6H3 |
Clé InChI |
NQUYWHLBFCCHBT-UHFFFAOYSA-N |
SMILES canonique |
CC(CCO[Si](C)(C)C(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


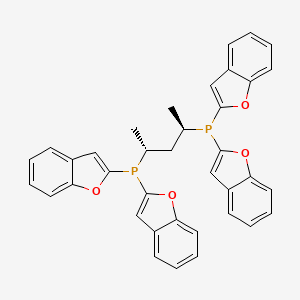
![tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate](/img/structure/B14903391.png)
